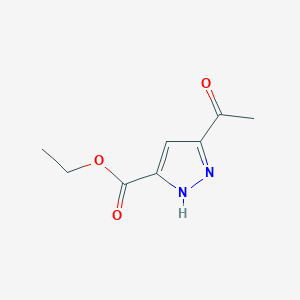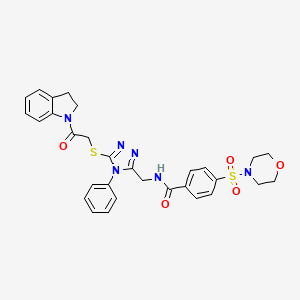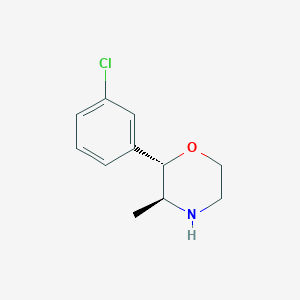
5-Tetradecyl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecyl-1H-1,2,3-benzotriazole: is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring . The addition of a tetradecyl group to the benzotriazole structure enhances its properties, making it suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Tetradecyl-1H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with a tetradecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
5-Tetradecyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry:
5-Tetradecyl-1H-1,2,3-benzotriazole is used as a ligand in coordination chemistry to form metal complexes.
Biology:
In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its bioactivity .
Medicine:
The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties .
Industry:
In the industrial sector, this compound is used as a corrosion inhibitor for metals, particularly in cooling systems and pipelines. Its ability to form a protective layer on metal surfaces prevents corrosion and extends the lifespan of equipment .
Mechanism of Action
The mechanism of action of 5-Tetradecyl-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it binds to metal surfaces and prevents oxidation. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1-(Trimethylsilylmethyl)benzotriazole: Used as a safer alternative for one-carbon homologations.
2-(2-hydroxy-4-acryloyl)-2H-benzotriazole: A benzotriazole ultraviolet absorber used in textile applications.
Uniqueness:
5-Tetradecyl-1H-1,2,3-benzotriazole stands out due to the presence of the long tetradecyl chain, which enhances its hydrophobicity and allows for better interaction with hydrophobic surfaces. This makes it particularly effective as a corrosion inhibitor and in applications requiring enhanced surface activity .
Properties
IUPAC Name |
5-tetradecyl-2H-benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-20(17-18)22-23-21-19/h15-17H,2-14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAVRBKGXCNENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC2=NNN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile](/img/structure/B2836933.png)

![4-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2836936.png)




![2-Methyl-3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinoxaline](/img/structure/B2836944.png)



